REACTION_CXSMILES
|
Br[C:2]1[O:6][C:5]([CH:7]=[O:8])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH3:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1B(O)O>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O.C(OCC)(=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[C:2]1[O:6][C:5]([CH:7]=[O:8])=[CH:4][CH:3]=1 |f:1.2.3,5.6,9.10.11|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(O1)C=O
|
Name
|
|
Quantity
|
3.93 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC=C1)B(O)O
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
55.2 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is then stirred vigorously for 16 hour at 25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Once complete, the reaction mixture is poured into a separatory funnel
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
ADDITION
|
Details
|
treated with 5.0 g of activated charcoal for 30 min after which time the suspension
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
is filtered through a pad of celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated
|
Type
|
CUSTOM
|
Details
|
to afford the crude coupling product as a yellow oil
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by column chromatography (5→10% ethyl acetate in hexanes)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC=C1)C1=CC=C(O1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |